(2-Azidoethyl)[3-(dimethylamino)propyl]methylamine dihydrochloride
Overview
Description
(2-Azidoethyl)[3-(dimethylamino)propyl]methylamine dihydrochloride is a versatile small molecule scaffold used primarily in research and development. It is known for its unique chemical structure, which includes an azido group and a dimethylamino group, making it a valuable compound in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azidoethyl)[3-(dimethylamino)propyl]methylamine dihydrochloride typically involves the reaction of 3-(dimethylamino)propylamine with 2-chloroethyl azide under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(2-Azidoethyl)[3-(dimethylamino)propyl]methylamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(2-Azidoethyl)[3-(dimethylamino)propyl]methylamine dihydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biochemical pathways and as a probe for molecular interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Azidoethyl)[3-(dimethylamino)propyl]methylamine dihydrochloride involves its interaction with molecular targets through its azido and dimethylamino groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds or the modification of existing ones. The azido group, in particular, is known for its ability to undergo click chemistry reactions, which are widely used in bioconjugation and material science.
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A diamine used in the preparation of surfactants and other chemicals.
Trimethylamine: A simple tertiary amine with various industrial applications.
Diethylamine: Another simple amine used in organic synthesis.
Uniqueness
(2-Azidoethyl)[3-(dimethylamino)propyl]methylamine dihydrochloride is unique due to the presence of both an azido group and a dimethylamino group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile tool in scientific research and industrial applications.
Properties
IUPAC Name |
N'-(2-azidoethyl)-N,N,N'-trimethylpropane-1,3-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N5.2ClH/c1-12(2)6-4-7-13(3)8-5-10-11-9;;/h4-8H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTRSNSKMKIQEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C)CCN=[N+]=[N-].Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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